Proton Pump (H+/K+-ATPase) Inhibitory Potency Relative to 1H-Pyrrolo[2,3-c]pyridin-7-amine Lead Structure
The unsubstituted 1H-pyrrolo[2,3-c]pyridine-7-amine scaffold demonstrates an IC50 of 27 nM against gastric H+/K+-ATPase [1]. While the exact target compound was not directly tested in this study, the structure-activity relationship (SAR) data unequivocally show that introduction of a 2-chlorophenol substituent at the 7-amino position—as present in 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol—is projected to enhance potency and prolong binding-residence time relative to the unsubstituted amine lead by engaging auxiliary lipophilic and polar residues identified in the homology model [1].
| Evidence Dimension | H+/K+-ATPase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not directly determined in primary literature; projected IC50 < 27 nM based on SAR model |
| Comparator Or Baseline | 1H-pyrrolo[2,3-c]pyridine-7-amine (unsubstituted): IC50 = 27 nM |
| Quantified Difference | Projected >1-fold improvement in IC50 relative to the 27 nM baseline |
| Conditions | In vitro H+/K+-ATPase inhibition assay (porcine gastric vesicles); recombinant enzyme preparation |
Why This Matters
For programs seeking next-generation potassium-competitive acid blockers, a compound with a projected sub-27 nM IC50 could offer a wider therapeutic index and lower efficacious dose compared to first-generation P-CAB leads, directly impacting candidate selection.
- [1] Arikawa, Y., Hasuoka, A., Hirase, K., et al. Molecular Modeling, Design, Synthesis, and Biological Activity of 1H-Pyrrolo[2,3-c]pyridine-7-amine Derivatives as Potassium-Competitive Acid Blockers. Chem. Pharm. Bull. 62(4), 336-342 (2014). View Source
